4-Methylpiperidine-2-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCHLWYGMSPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403635 | |
| Record name | 4-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172823-76-6 | |
| Record name | 4-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The asymmetric hydrogenation of 4-methyl-2-picolinic acid derivatives represents a widely adopted route for synthesizing 4-methylpiperidine-2-carboxylic acid. This method employs transition-metal catalysts, typically palladium on carbon (Pd/C) or rhodium complexes, to reduce the pyridine ring under hydrogen pressure. The reaction proceeds via adsorption of the substrate onto the catalyst surface, followed by sequential hydrogenation of the aromatic system.
Key to this approach is the use of chiral auxiliaries or catalysts to induce the desired (2R,4R) or (2S,4S) configurations. For instance, Patent CN103524401A utilizes Pd/C (10% w/w) in methanol under 2–3 kg/cm² hydrogen pressure at 45–55°C. The hydrogenation of 4-methyl-2-picolinic acid achieves complete conversion within 5–6 hours, yielding the piperidine intermediate with 72% isolated yield after purification.
Optimization of Reaction Conditions
Temperature and pressure critically influence reaction kinetics and stereoselectivity. Elevated pressures (>3 kg/cm²) accelerate hydrogen uptake but may promote over-reduction byproducts. Patent CN103524401A optimizes conditions at 2–3 kg/cm² and 50°C, balancing reaction rate and product integrity. Solvent selection also impacts yield; methanol enhances catalyst activity compared to ethanol or toluene due to its polarity and hydrogen-bonding capacity.
Table 1: Hydrogenation Parameters and Outcomes
| Parameter | Value Range | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrogen Pressure | 1–10 kg/cm² | 2–3 kg/cm² | 72 | 99 |
| Temperature | 20–100°C | 45–55°C | ||
| Catalyst Loading (Pd/C) | 1–20% w/w | 10% w/w | ||
| Reaction Time | 4–20 hours | 5–6 hours |
Hydrolysis of Cyanopiperidine Precursors
Synthetic Pathway and Stereochemical Control
An alternative route documented in Patent CN108047125A begins with 4-methyl-2-cyanopiperidine, which undergoes hydrolysis in 6N hydrochloric acid under reflux to yield this compound hydrochloride. Subsequent esterification with ethanol and thionyl chloride produces the ethyl ester, which is resolved using L-tartaric acid to isolate the (2R,4R)-enantiomer.
This method excels in stereochemical precision, achieving >98% enantiomeric excess (ee) through recrystallization. The hydrolysis step requires stringent control of acid concentration and temperature; deviations below 6N HCl or 100°C result in incomplete conversion.
Purification and Isomer Separation
Critical to this method is the separation of cis and trans isomers post-esterification. Patent CN108047125A employs a methyl tert-butyl ether (MTBE)/ethanol slurry to precipitate the cis isomer, leaving the trans isomer in solution. Filtration and recrystallization yield trans-4-methylpiperidine-2-carboxylate hydrochloride with 98.5% purity, which is then dissociated using L-tartaric acid.
Table 2: Hydrolysis and Resolution Performance Metrics
| Step | Conditions | Yield (%) | Purity (%) | ee (%) |
|---|---|---|---|---|
| Hydrolysis | 6N HCl, 100°C, 5 hours | 85 | 95 | – |
| Esterification | EtOH, SOCl₂, reflux | 90 | 97 | – |
| Cis-Trans Separation | MTBE/EtOH (3:1), 10°C | 78 | 98.5 | – |
| Tartaric Acid Resolution | L-tartaric acid, MeOH, recrystallization | 58 | 99.2 | >98 |
Catalytic Hydrogenation of Picolinic Acid Derivatives
Industrial-Scale Adaptation
Patent CN102887854B outlines a scalable synthesis starting from 4-picoline-2-carboxylic acid ethyl ester. Oxidation with phospho-molybdic acid and hydrogen peroxide forms an oxynitride intermediate, which is reduced using palladium charcoal and formic acid in methanol. This method prioritizes cost-effectiveness, utilizing inexpensive reagents like dichloromethane and petrol ether for extraction and recrystallization.
The reduction step operates under mild conditions (0–50°C, 1–20 hours), achieving 65–70% overall yield with 98% HPLC purity. Industrial adaptations employ continuous-flow reactors to enhance throughput, reducing reaction times by 30% compared to batch processes.
Comparative Analysis of Synthetic Routes
Yield and Purity Trade-Offs
Catalytic hydrogenation (Method 3) offers the highest yield (72%) but moderate enantiomeric control, necessitating additional resolution steps. Conversely, cyanopiperidine hydrolysis (Method 2) provides superior ee (>98%) at the expense of lower overall yield (58%).
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 72 | 99 | 85 | High |
| Cyanopiperidine Hydrolysis | 58 | 99.2 | >98 | Moderate |
| Catalytic Hydrogenation | 70 | 98 | – | High |
Cost and Reagent Accessibility
Phospho-molybdic acid (Method 3) and Pd/C (Method 1) entail higher catalyst costs compared to the hydrochloric acid and ethanol used in Method 2. However, Method 3’s compatibility with continuous manufacturing offsets expenses through volumetric efficiency.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and phosphomolybdic acid.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various reagents depending on the desired product, such as alcohols for esterification or amines for amidation.
Major Products Formed:
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticoagulant Development
One of the primary applications of 4-methylpiperidine-2-carboxylic acid is as a key intermediate in the synthesis of argatroban , a potent thrombin inhibitor used for anticoagulant therapy. Argatroban is particularly effective in treating patients with heparin-induced thrombocytopenia (HIT) and is utilized in percutaneous coronary interventions. The compound's ability to reversibly bind to thrombin makes it crucial for managing acute ischemic events, such as ischemic cerebral infarction .
1.2 Synthetic Pathways
The synthesis of this compound involves several methods, including hydrogenation and esterification processes. For instance, one method utilizes 4-methyl-2-picolinic acid as a starting material, which undergoes hydrogenation to yield the desired product. This synthetic route is noted for its cost-effectiveness and operational safety, making it suitable for industrial applications .
3.1 Argatroban Synthesis
A notable case study involves the synthesis of argatroban from this compound. The compound serves as an intermediate that is transformed through various chemical reactions to produce argatroban. The synthetic process emphasizes the importance of optimizing reaction conditions to improve yield and minimize by-products .
3.2 Industrial Applications
In industrial settings, the efficient production of this compound has been highlighted in patents that describe innovative synthetic methods that reduce costs and enhance safety during manufacturing processes . These advancements are crucial for scaling up production to meet pharmaceutical demands.
Mechanism of Action
The mechanism of action of 4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives, including this compound, have been shown to regulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various biological processes, including inflammation and cancer progression .
Comparison with Similar Compounds
Key Properties:
- CAS No.: 74892-81-2
- Applications : Primarily used in pharmaceutical synthesis, particularly for antithrombotic agents .
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4-methylpiperidine-2-carboxylic acid are compared below with six analogs, highlighting differences in substituents, molecular weight, and applications.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Pyrimidine ring with Cl (position 2), CH₃ (position 6), and COOH (position 4).
- Molecular Weight: Not explicitly stated, but estimated ~186.6 g/mol (C₇H₅ClN₂O₂).
- Key Differences :
- Heteroaromatic pyrimidine ring vs. saturated piperidine.
- Chlorine substituent increases electronegativity and alters reactivity.
- Applications : Likely used as an intermediate in agrochemicals or antiviral drugs .
4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride
- Structure : Piperidine ring with F (position 4) and COOH (position 4); hydrochloride salt.
- Molecular Weight: 183.62 g/mol (C₆H₁₀FNO₂·HCl).
- Key Differences :
- Fluorine substitution enhances hydrogen-bonding capacity.
- Hydrochloride salt improves solubility in polar solvents.
- Applications: Potential use in CNS-targeting drugs due to fluorine’s bioavailability-enhancing properties .
(2R,4R)-1,4-Dimethylpiperidine-2-carboxylic Acid
- Structure : Additional methyl group at position 1 of the piperidine ring.
- Molecular Weight: 157.22 g/mol (C₈H₁₅NO₂).
- Key Differences :
- Steric hindrance at position 1 may limit binding to certain enzymes.
- Enhanced lipophilicity due to the extra methyl group.
- Applications : Investigated in peptide mimetics and receptor modulation .
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic Acid
- Structure : BOC-protected amine at position 1; cis configuration.
- Molecular Weight: 243.30 g/mol (C₁₂H₂₁NO₄).
- Key Differences :
- BOC group stabilizes the amine during synthetic steps.
- Increased molecular weight alters pharmacokinetics.
- Applications : Used in peptide synthesis as a protected intermediate .
4-(Phosphonomethyl)piperidine-2-carboxylic Acid
- Structure: Phosphonomethyl (-CH₂PO₃H₂) group at position 4.
- Molecular Weight: Not explicitly stated, but estimated ~223.1 g/mol (C₇H₁₂NO₅P).
- Key Differences :
- Phosphonate moiety mimics phosphate groups, enabling enzyme inhibition.
- Increased polarity affects membrane permeability.
- Applications: Potential use in targeting metalloenzymes or as a prodrug .
4-Methylpyridine-2-carboxylic Acid
- Structure : Pyridine ring with CH₃ (position 4) and COOH (position 2).
- Molecular Weight: 137.14 g/mol (C₇H₇NO₂).
- Key Differences :
- Aromatic pyridine ring vs. saturated piperidine.
- Lacks chiral centers, simplifying synthesis.
- Applications : Intermediate in ligands for metal-organic frameworks or catalysts .
Comparative Analysis Table
Research Findings and Implications
- Stereochemical Specificity : The (2R,4R)-configuration of this compound is critical for its role in argatroban, as isomerization reduces anticoagulant efficacy .
- Degradation Pathways : In argatroban, acid hydrolysis cleaves the amide bond involving this compound, generating degradation products (e.g., DP-3) .
- Synthetic Utility : Derivatives like the BOC-protected analog enable modular synthesis of complex molecules by protecting reactive amines .
Biological Activity
4-Methylpiperidine-2-carboxylic acid, a chiral compound belonging to the piperidine class, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methyl group at the fourth position and a carboxylic acid group at the second position. This unique structure contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.19 g/mol |
| Functional Groups | Carboxylic acid, piperidine |
| Stereochemistry | Chiral (2S,4S configuration) |
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective properties. These effects are particularly relevant for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to modulate oxidative stress and inflammation is crucial in this context .
Antioxidant Activity
Compounds similar to this compound have demonstrated significant antioxidant properties. This activity is essential in mitigating oxidative damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Certain piperidine derivatives, including this compound, have shown promising antimicrobial effects. These compounds are being investigated for their potential as new antibiotics against resistant bacterial strains .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : The compound may influence neurotransmitter systems by interacting with receptors involved in cognitive function.
- Oxidative Stress Modulation : It can reduce oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens .
Case Studies and Research Findings
- Neuroprotection in Alzheimer's Disease : A study demonstrated that derivatives of this compound inhibited acetylcholinesterase (AChE) activity, suggesting potential for cognitive enhancement in Alzheimer's models .
- Anticancer Activity : Research has indicated that certain piperidine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, a derivative showed improved apoptosis induction compared to standard chemotherapeutics like bleomycin .
- Antimicrobial Efficacy : In vitro studies revealed that specific derivatives possess significant antibacterial activity against Gram-positive bacteria, indicating their potential as new therapeutic agents .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including multi-component reactions that yield complex piperidine derivatives with enhanced biological activities. Recent advancements have focused on optimizing these synthetic routes for better yields and selectivity .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-Methylpiperidine-2-carboxylic acid, and how do they influence experimental design?
- Answer : The compound (CAS 74892-81-2) has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . Its stereochemistry ((2R,4R) configuration) significantly impacts solubility and reactivity. For instance, solubility in DMSO and ethanol (≥25.25 mg/mL and ≥2.97 mg/mL, respectively, for related analogs) suggests pre-solubilization in polar aprotic solvents for biological assays . Stability studies should account for hygroscopicity and potential racemization under acidic/basic conditions.
Q. How is this compound synthesized, and what are common pitfalls?
- Answer : Synthesis often involves multi-step routes, such as oxidation of 4-methylpiperidine precursors or resolution of racemic mixtures. For example, a related piperidine-carboxylic acid synthesis used hydrogen chloride in 1,4-dioxane followed by palladium-catalyzed coupling (40–100°C under inert atmosphere) . Challenges include controlling stereoselectivity and minimizing byproducts like lactams. HPLC monitoring is recommended to track intermediate purity .
Q. What analytical techniques are suitable for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR resolves stereoisomers; the (2R,4R) isomer shows distinct splitting patterns for methyl and carboxyl groups .
- Chiral HPLC : Essential for enantiomeric purity assessment, using columns like Chiralpak IG with hexane/isopropanol mobile phases .
- X-ray crystallography : Confirms absolute configuration but requires high-purity crystals .
Advanced Research Questions
Q. How does stereochemistry impact the biological activity and solubility of this compound derivatives?
- Answer : The (2R,4R) configuration is critical in drug intermediates like Argatroban, where incorrect stereochemistry reduces thrombin inhibition efficacy . Solubility varies with stereoisomers; e.g., (2S,4S)-isomers may exhibit lower DMSO solubility due to altered crystal packing . Computational modeling (e.g., COSMO-RS) can predict solubility trends .
Q. What methodologies resolve contradictions in reported synthetic yields or analytical data?
- Answer : Discrepancies arise from reaction conditions (e.g., temperature, catalyst loading). For example, oxidation of methylpyridines to pyridinecarboxylic acids achieved 70–78% yields under continuous flow microreactors vs. lower yields in batch processes . Cross-validation using orthogonal techniques (e.g., LC-MS vs. NMR) and adherence to pharmacopeial guidelines (USP/Ph. Eur.) ensure reproducibility .
Q. How is this compound utilized in developing protease inhibitors?
- Answer : It serves as a scaffold in thrombin inhibitors like Argatroban, where the carboxyl group chelates the enzyme’s active site. Key steps:
- Step 1 : Coupling with guanidinopentanoic acid via EDC/HOBt activation.
- Step 2 : Sulfonamide formation using 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride .
- Optimization : Deuterium labeling (e.g., CD₃ groups) improves metabolic stability .
Q. What advanced chromatographic methods separate this compound from its isomers?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
